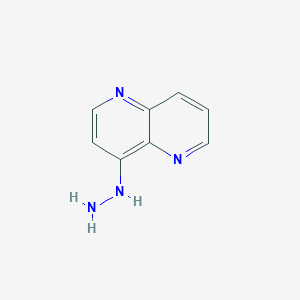

4-Hydrazinyl-1,5-naphthyridine

Description

Contextual Significance of Naphthyridine Scaffolds in Synthetic Organic Chemistry

Naphthyridine scaffolds, including the 1,5-isomer, are of significant interest in synthetic organic chemistry due to their presence in a wide array of biologically active compounds and functional materials. nih.govencyclopedia.pubscispace.com The arrangement of the nitrogen atoms within the bicyclic system influences the electronic properties, reactivity, and three-dimensional shape of the molecule, allowing for fine-tuning of its characteristics. researchgate.net The synthesis of the 1,5-naphthyridine (B1222797) core can be achieved through various classical methods, such as the Skraup, Friedländer, and Gould-Jacobs reactions, each offering a pathway to this important heterocyclic system. nih.govencyclopedia.pubnih.gov The versatility of these synthetic routes allows for the introduction of various substituents, paving the way for the creation of diverse libraries of 1,5-naphthyridine derivatives. google.com

The Role of Hydrazinyl Functional Groups in Heterocyclic Synthesis and Functionalization

The hydrazinyl group (-NHNH2) is a potent and versatile functional group in heterocyclic chemistry. scirp.org Its nucleophilic nature allows it to readily participate in a variety of chemical transformations, making it a valuable building block for the synthesis of more complex heterocyclic systems. researchgate.netresearchgate.netchemrxiv.org The presence of a hydrazinyl group on a heterocyclic core, such as 1,5-naphthyridine, introduces a reactive site that can be exploited for further functionalization. This includes reactions like condensation with carbonyl compounds to form hydrazones, and cyclization reactions to construct fused ring systems like triazoles and pyrazoles. scirp.orgresearchgate.net The hydrazinyl moiety can significantly influence the biological and chemical properties of the parent heterocycle. scirp.org

Overview of Academic Research Trajectories for 4-Hydrazinyl-1,5-naphthyridine and its Derivatives

Academic research on this compound has primarily focused on its synthesis and its utility as a versatile intermediate for the construction of novel fused heterocyclic systems. Researchers have explored various synthetic strategies to prepare this key precursor, often starting from 4-chloro-1,5-naphthyridine (B1297630). The subsequent chemical transformations of the hydrazinyl group have been extensively investigated to create a diverse range of derivatives. These derivatives, particularly those forming fused triazolo- and pyrazolo-naphthyridine systems, are often synthesized to explore their potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Key Properties of this compound

| Property | Data |

| Chemical Formula | C8H8N4 |

| Molecular Weight | 160.18 g/mol |

| Appearance | Solid |

| Synonyms | 1,5-Naphthyridin-4-ylhydrazine |

| CAS Number | 79425-96-0 |

Synthesis of this compound

The primary and most common method for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group, typically a chloro group, at the 4-position of the 1,5-naphthyridine ring with hydrazine (B178648) hydrate (B1144303).

A typical synthetic route starts with 4-chloro-1,5-naphthyridine. This precursor is then treated with an excess of hydrazine hydrate, often in a suitable solvent such as ethanol (B145695) or methanol. The reaction mixture is heated under reflux to drive the substitution to completion. The product, this compound, can then be isolated and purified by standard laboratory techniques such as recrystallization. Microwave-assisted synthesis has also been reported as an efficient method for this transformation.

Chemical Reactivity and Functionalization

The chemical reactivity of this compound is dominated by the hydrazinyl group, which serves as a key handle for a wide array of chemical modifications.

The nucleophilic nature of the terminal nitrogen atom of the hydrazinyl group allows for facile reaction with various electrophiles. A common and important reaction is the condensation with aldehydes and ketones to form the corresponding hydrazones. This reaction is often a crucial step in the synthesis of more complex heterocyclic systems.

Furthermore, the hydrazinyl moiety can undergo cyclization reactions with various reagents to form fused heterocyclic rings. For instance, reaction with carboxylic acids or their derivatives can lead to the formation of triazolo-fused naphthyridines. Similarly, reaction with β-dicarbonyl compounds or their equivalents can yield pyrazolo-fused naphthyridines. These reactions significantly expand the chemical diversity of compounds that can be accessed from this versatile starting material.

Applications in the Synthesis of Fused Heterocyclic Systems

A significant application of this compound in synthetic organic chemistry is its use as a precursor for the construction of various fused heterocyclic systems. nih.govencyclopedia.pub These fused systems often exhibit interesting chemical and physical properties.

Synthesis of Triazolonaphthyridines

One of the prominent applications of this compound is in the synthesis of triazolo[4,3-a] nih.govscispace.comnaphthyridines. This is typically achieved through a cyclization reaction of the hydrazinyl moiety. For example, treatment of this compound with a suitable one-carbon synthon, such as an orthoester or a carboxylic acid derivative, can lead to the formation of the fused triazole ring. The resulting triazolonaphthyridine scaffold is a new heterocyclic system with potentially unique properties.

Synthesis of Pyrazolonaphthyridines

Another important application is the synthesis of pyrazolo[4,3-c] nih.govscispace.comnaphthyridines. This can be accomplished by reacting this compound with a 1,3-dicarbonyl compound or a synthetic equivalent. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization to afford the fused pyrazole (B372694) ring. This synthetic strategy provides access to a class of compounds that combine the structural features of both pyrazole and 1,5-naphthyridine.

Properties

IUPAC Name |

1,5-naphthyridin-4-ylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-12-7-3-5-10-6-2-1-4-11-8(6)7/h1-5H,9H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZVUWCAEOYICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2N=C1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4 Hydrazinyl 1,5 Naphthyridine and Analogues

Direct Synthesis of 4-Hydrazinyl-1,5-naphthyridine Core

The introduction of a hydrazinyl moiety onto the 1,5-naphthyridine (B1222797) ring system is typically accomplished via nucleophilic substitution or through multi-step sequences involving cyclization with hydrazine-based reagents.

The most direct route to this compound involves the nucleophilic aromatic substitution of a halogen atom at the C4-position with hydrazine (B178648). This reaction leverages an activated halo-substituted 1,5-naphthyridine, most commonly 4-chloro-1,5-naphthyridine (B1297630), as the electrophilic substrate. The hydrazinyl group is installed by treatment with hydrazine hydrate (B1144303), often in an alcoholic solvent under reflux conditions. The general principle is also applicable to other naphthyridine isomers, where chloro-substituted derivatives serve as effective precursors for hydrazino intermediates.

Table 1: Hydrazinolysis of 4-Chloro-1,5-naphthyridine

| Reactant | Reagent | Solvent | Conditions | Product |

| 4-Chloro-1,5-naphthyridine | Hydrazine Hydrate | Ethanol (B145695) or Methanol | Reflux | This compound |

Condensation reactions provide another pathway to hydrazinyl-naphthyridine systems, where hydrazine or its derivatives act as a key reagent in the ring-closing step. evitachem.comrsc.org These methods often start with functionalized pyridine (B92270) precursors. For instance, appropriately substituted aminopyridines can undergo condensation with hydrazine derivatives to form the target hydrazino-naphthyridinone structures. evitachem.com Similarly, ortho-functionalized pyridine carboxylic acids can react with reagents like hydrazine to construct the second ring of the naphthyridine system, although the reaction can sometimes yield other related heterocyclic systems depending on the specific substrates and conditions. rsc.org

Complex, multi-step synthetic sequences have been developed to construct hydrazinyl-substituted naphthyridines. rroij.com One such approach for a related 2,6-naphthyridine (B1209661) isomer begins with the cyclization of a functionalized pyridyl precursor. This is followed by a series of transformations on the newly formed naphthyridine ring, including diazotization of an amino group to introduce a good leaving group, which is subsequently displaced by hydrazine hydrate. A final oxidation step then yields the target dihydrazino-naphthyridine. rroij.com This methodology highlights a versatile, albeit longer, route to access these compounds. Microwave-assisted reactions have also been noted for enhancing the efficiency of synthesizing hydrazinyl naphthyridines.

Table 2: Example of a Multi-Step Synthesis for a Dihydrazino-naphthyridine Derivative rroij.com

| Step | Starting Material | Reagents | Product |

| 1. Cyclization | 2-(4-Cyano-3-pyridyl)propionitrile | Hydrogen Bromide | 3-Amino-1-bromo-4-methyl-2,6-naphthyridine |

| 2. Diazotization | 3-Amino-1-bromo-4-methyl-2,6-naphthyridine | Sodium Nitrite, Hydrobromic Acid | 1,3-Dibromo-4-methyl-2,6-naphthyridine |

| 3. Hydrazinolysis | 1,3-Dibromo-4-methyl-2,6-naphthyridine | Hydrazine Hydrate | 1,3-Dihydrazino-4-methyl-2,6-naphthyridine |

| 4. Oxidation | 1,3-Dihydrazino-4-methyl-2,6-naphthyridine | Copper Sulfate (B86663) | 4-Methyl-2,6-naphthyridine |

Established and Emerging Synthetic Approaches for 1,5-Naphthyridine Scaffolds

The synthesis of the core 1,5-naphthyridine ring system is fundamental to accessing its derivatives. A variety of cyclization and cycloaddition reactions have been established for this purpose. nih.govresearchgate.net

Cyclization reactions are the cornerstone of naphthyridine synthesis, with several named reactions being routinely employed. nih.govresearchgate.net

Skraup Reaction : This classic method involves the reaction of 3-aminopyridine (B143674) with glycerol (B35011), typically in the presence of an acid and an oxidizing agent, to construct the 1,5-naphthyridine skeleton. nih.govsmolecule.com Various catalysts and oxidants such as iodine or m-NO₂PhSO₃Na can be used to facilitate the reaction. nih.govsmolecule.com

Friedländer Synthesis : The Friedländer annulation is another widely used method, involving the condensation of a 3-aminopyridine derivative bearing a carbonyl group at the 2- or 4-position with a compound containing an activated methylene (B1212753) group. nih.govresearchgate.net

Semmlere-Wolff Transposition : This reaction has been applied to the synthesis of fused 1,5-naphthyridine systems. The acid-catalyzed treatment of certain oxime precursors can lead to the formation of dihydrobenzo[c] nih.govsmolecule.comnaphthyridinones through a Semmlere–Wolff transposition mechanism. nih.gov

Gould-Jacobs and Related Reactions : The Conrad-Limpach reaction, which is mechanistically related to the Gould-Jacobs synthesis, has been utilized to prepare 1,5-naphthyridinones. This involves the cyclization of an aminopyridine with reagents like Meldrum's acid in triethylformate, followed by thermal cyclization. nih.gov

Knochel Approaches : Modern synthetic strategies often involve cross-coupling reactions followed by cyclization to build the 1,5-naphthyridine scaffold, a strategy in line with the contributions of Knochel in organometallic chemistry. nih.gov

Cycloaddition reactions offer powerful and often stereocontrolled methods for assembling the 1,5-naphthyridine framework. nih.govresearchgate.net

Aza-Diels-Alder and Povarov Reactions : The Povarov reaction, a type of aza-Diels-Alder reaction, is a prominent method for synthesizing tetrahydro-1,5-naphthyridines. nih.govnih.gov This [4+2] cycloaddition typically occurs between an N-(3-pyridyl)aldimine (the aza-diene) and an alkene or alkyne (the dienophile). nih.govacs.org The resulting tetrahydro-1,5-naphthyridines can then be aromatized to yield the final 1,5-naphthyridine products. nih.gov Mechanochemical methods have also been developed for these reactions. mdpi.com

Intramolecular Hetero-Diels-Alder (HDA) Reactions : Intramolecular [4+2] cycloadditions provide an efficient route to fused 1,5-naphthyridine systems. For example, the microwave-mediated intramolecular Diels-Alder reaction of precursors like o-furyl(allylamino)pyridines can yield 5,6-dihydrobenzo[c] nih.govsmolecule.comnaphthyridines after spontaneous ring-opening and aromatization of the initial adduct. nih.govmdpi.com

Table 3: Summary of Cycloaddition Reactions for 1,5-Naphthyridine Synthesis

| Reaction Type | Key Reactants | Intermediate/Product | Reference |

| Povarov Reaction | N-(3-pyridyl)aldimines, Alkenes/Styrenes | Tetrahydro-1,5-naphthyridines | nih.gov |

| Intramolecular HDA | o-Furyl(allylamino)pyridines | 5,6-Dihydrobenzo[c] nih.govsmolecule.comnaphthyridines | nih.govmdpi.com |

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck) for Naphthyridine Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many synthetic routes to complex heterocyclic systems like naphthyridines. researchgate.netmdpi.com The Heck and Sonogashira reactions, in particular, have been utilized to build the core naphthyridine structure from simpler pyridine precursors. mdpi.comwikipedia.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. researchgate.net This methodology has been applied to construct the 1,5-naphthyridine ring system. For instance, a 1,5-naphthyridine derivative can be prepared from a substituted 3-aminopyridine via a Heck reaction with an acrylate, followed by a cyclization step. mdpi.com A specific example involves the reaction of 2-bromo-6-fluoropyridin-3-amine (B1374916) with methyl acrylate, catalyzed by a palladium complex, to yield an intermediate that cyclizes to a 1,5-naphthyridinone. mdpi.comthieme-connect.de This approach highlights the utility of the Heck reaction in forming one of the fused rings of the naphthyridine core. mdpi.com

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another key palladium-catalyzed method. wikipedia.org It is widely used for its mild reaction conditions and tolerance of various functional groups. wikipedia.orgthieme-connect.com This reaction can be employed to synthesize alkynyl-substituted heterocycles, which are versatile intermediates for further annulation reactions to form fused systems like benzo[b] Current time information in Bangalore, IN.researchgate.netnaphthyridines. researchgate.net While direct application to this compound is not extensively detailed, the synthesis of various substituted naphthyridine analogs demonstrates the potential of this method. researchgate.netresearchgate.net Copper-free Sonogashira protocols have also been developed, expanding the reaction's applicability and simplifying purification procedures. acs.org

The general applicability of these cross-coupling reactions is shown in the table below, summarizing examples of their use in constructing naphthyridine and related heterocyclic cores.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a key technology in modern organic chemistry, offering significant advantages over conventional heating methods. derpharmachemica.com The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity, often under solvent-free or environmentally benign conditions. derpharmachemica.comrroij.comrsc.org

This technology has been successfully applied to the synthesis of various naphthyridine derivatives. For example, microwave irradiation has been used to facilitate the nucleophilic substitution of chlorinated naphthyridines with amines to produce novel pharmacophores. mdpi.com In the synthesis of 4-hydroxy- thieme-connect.comCurrent time information in Bangalore, IN.naphthyridine-3-carbonitriles, a comparative study showed that microwave-assisted cyclization of aminopyridines with an ethyl ester derivative resulted in higher yields compared to conventional heating in Dowtherm-A. researchgate.net

The synthesis of hydrazinyl-substituted naphthyridines can also be accelerated using this technique. The reaction of a halogenated naphthyridine with hydrazine hydrate, a crucial step in forming compounds like this compound, can be performed efficiently under microwave irradiation. derpharmachemica.comrroij.com For instance, the synthesis of 1,3-dihydrazino-2,6-naphthyridine from its dibromo precursor was achieved in minutes with a high yield using microwave heating. derpharmachemica.com Similarly, the synthesis of 2-chloro-4-hydrazinyl-1,8-naphthyridine (B2873097) has been reported using microwave-assisted methods starting from substituted 2-aminopyridine (B139424) precursors. vulcanchem.com

The following table summarizes various microwave-assisted reactions for the synthesis of naphthyridine and other heterocyclic compounds, demonstrating the broad applicability and efficiency of this method.

Synthesis of Precursors and Key Intermediates for this compound

The synthesis of this compound fundamentally relies on the preparation of suitable precursors and key intermediates. The most direct and common intermediate is a 1,5-naphthyridine ring substituted at the 4-position with a good leaving group, typically a halogen like chlorine.

The primary precursor for the naphthyridine core itself is often a substituted 3-aminopyridine. nih.govdigitallibrary.co.in Various cyclization strategies, such as the Skraup or Gould-Jacobs reactions, can be employed to construct the second ring onto the pyridine scaffold. mdpi.comnih.gov For example, the reaction of 3-aminopyridine with reagents like glycerol (Skraup reaction) or diethyl methoxymethylenemalonate (Gould-Jacobs reaction) can lead to the formation of the 1,5-naphthyridine skeleton. nih.gov

Once the 1,5-naphthyridine ring is formed, a key intermediate, 4-chloro-1,5-naphthyridine , is often synthesized. This is typically achieved from 4-hydroxy-1,5-naphthyridine (or its tautomer, 1,5-naphthyridin-4(1H)-one), which can be prepared through methods like the Conrad-Limpach reaction. The hydroxy group is then converted to the chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃).

The final step in the synthesis of the target compound is the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-1,5-naphthyridine with hydrazine. This reaction is typically carried out by heating the chloro-substituted intermediate with hydrazine hydrate in a suitable solvent such as ethanol. This displacement reaction introduces the hydrazinyl (-NHNH₂) group at the 4-position, yielding the final product, this compound.

A summary of the precursor synthesis pathway is provided below.

Chemical Reactivity and Advanced Derivatization of 4 Hydrazinyl 1,5 Naphthyridine

Transformations Involving the Hydrazine (B178648) Moiety

The hydrazine group at the C4-position is a key functional handle for derivatization. Its nucleophilic character facilitates condensation reactions, while its susceptibility to oxidation allows for further transformations.

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental and widely utilized transformation in organic chemistry. wikipedia.orgtaylorandfrancis.com 4-Hydrazinyl-1,5-naphthyridine readily undergoes condensation with various carbonyl compounds, yielding the corresponding N-(1,5-naphthyridin-4-yl)hydrazones. This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon, followed by dehydration to form a stable carbon-nitrogen double bond (C=N). libretexts.orgmdpi.com

The general reaction is as follows:

R¹R²C=O + H₂N-NH-(1,5-naphthyridine) → R¹R²C=N-NH-(1,5-naphthyridine) + H₂O

The reaction conditions are generally mild, often requiring just mixing the reactants in a suitable solvent like ethanol (B145695) at room temperature or with gentle heating. researchgate.net The rate of hydrazone formation can be influenced by the electronic properties of the carbonyl compound; electron-withdrawing groups on the aldehyde or ketone can accelerate the reaction. nih.gov This robust reaction allows for the introduction of a wide variety of substituents onto the hydrazine moiety, making it a cornerstone for generating molecular diversity from the this compound scaffold.

Table 1: Examples of Hydrazone Formation with this compound

| Carbonyl Reactant | Product | Typical Conditions |

|---|---|---|

| Benzaldehyde | N'-(phenylmethylene)hydrazinyl-1,5-naphthyridine | Ethanol, reflux |

| Acetone | N'-(propan-2-ylidene)hydrazinyl-1,5-naphthyridine | Methanol, room temp. |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)hydrazinyl-1,5-naphthyridine | Acetic acid (cat.), ethanol, reflux |

The hydrazinyl group is susceptible to oxidation by various reagents, leading to several possible products depending on the conditions employed. A common transformation is the oxidation of the hydrazinyl group to a diazenyl group, which can then be involved in further reactions. In some cases, oxidation can lead to the complete removal of the hydrazine moiety and its replacement with a hydrogen atom (dehydrazination) or another functional group.

For instance, oxidation in the presence of reagents like copper(II) sulfate (B86663) or mercury(II) oxide can convert the hydrazine into the corresponding 1,5-naphthyridine (B1222797). Alternatively, stronger oxidizing agents might lead to the formation of azo compounds if the corresponding hydrazone is used as a precursor. The specific outcome is highly dependent on the substrate, the oxidizing agent, and the reaction conditions. These oxidative processes provide a pathway to compounds that are not directly accessible through nucleophilic substitution on the naphthyridine ring.

Electrophilic and Nucleophilic Substitutions on the 1,5-Naphthyridine Ring System

The 1,5-naphthyridine ring itself is a key target for functionalization. The nitrogen atoms impart an electron-deficient character to the ring system, influencing its reactivity towards both electrophiles and nucleophiles.

The lone pairs of electrons on the two nitrogen atoms of the 1,5-naphthyridine ring are available for reaction with electrophiles. nih.gov N-alkylation, typically with alkyl halides, results in the formation of quaternary N-alkyl-1,5-naphthyridinium salts. nih.gov Due to the electronic asymmetry of this compound, the relative reactivity of N1 versus N5 towards electrophiles can be selective. The position of alkylation can be influenced by steric and electronic factors, as well as the reaction conditions. Similarly, N-acylation with acyl chlorides or anhydrides, and N-tosylation with tosyl chloride, can be used to introduce acyl and tosyl groups, respectively, onto the ring nitrogens. nih.gov These reactions modify the electronic properties of the heterocyclic system and can serve as a protecting strategy for one of the nitrogen atoms during subsequent transformations.

Introducing a halogen atom onto the 1,5-naphthyridine core is a critical step for further functionalization, particularly for cross-coupling reactions. nih.gov The electron-deficient nature of the naphthyridine ring makes electrophilic aromatic substitution challenging. However, halogenation can often be achieved under specific conditions. More commonly, halo-1,5-naphthyridines are prepared from hydroxyl or carbonyl precursors.

Once a halogen is installed, it serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orguomustansiriyah.edu.iq The presence of the electron-withdrawing ring nitrogens activates the ring towards nucleophilic attack, facilitating the displacement of the halide by a variety of nucleophiles such as amines, alkoxides, and thiolates. nih.govpressbooks.pub The position of the halogen and the presence of the hydrazinyl group will dictate the regioselectivity of the nucleophilic attack. For example, a halogen at the C2 or C4 position is typically activated for SNAr. nih.gov This two-step sequence of halogenation followed by SNAr is a powerful strategy for introducing a wide range of functional groups onto the 1,5-naphthyridine skeleton. nih.gov

Table 2: Regioselective Functionalization via Halogenation and SNAr

| Halogenated Intermediate | Nucleophile | Product | Typical Conditions |

|---|---|---|---|

| 4-Chloro-1,5-naphthyridine (B1297630) | Morpholine | 4-(Morpholino)-1,5-naphthyridine | Cs₂CO₃, 110 °C |

| 2-Bromo-1,5-naphthyridine | Sodium methoxide | 2-Methoxy-1,5-naphthyridine | Methanol, reflux |

Cross-Coupling Reactions for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the peripheral functionalization of heterocyclic compounds, including 1,5-naphthyridine derivatives. nih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. To utilize this chemistry, a halogenated this compound derivative is typically required as the electrophilic partner.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: Reaction of a halo-naphthyridine with an organoboron reagent (boronic acid or ester) to form a C-C bond. This is widely used to introduce aryl or vinyl groups. researchgate.netresearchgate.net

Heck Coupling: Reaction with an alkene to introduce a substituted vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, providing an alternative to classical SNAr for amination. nih.gov

Negishi Coupling: Reaction of an organozinc reagent with a halo-naphthyridine. researchgate.net

These reactions significantly expand the synthetic utility of this compound, allowing for the construction of complex molecular architectures by strategically decorating the naphthyridine core. mdpi.com

Reduction and Oxidation Reactions of the Naphthyridine Core

The chemical behavior of the 1,5-naphthyridine ring system, a core component of this compound, is characterized by its susceptibility to both reduction and oxidation reactions. These transformations primarily affect the aromaticity and substitution patterns of the heterocyclic core. The reactivity of the 1,5-naphthyridine nucleus shows similarities to that of quinoline. nih.gov

Oxidation:

Partially reduced 1,5-naphthyridine derivatives, such as tetrahydro- and decahydro-1,5-naphthyridines, can be readily oxidized to restore the fully aromatic 1,5-naphthyridine system. nih.gov This aromatization is typically achieved under high-temperature conditions using various oxidizing agents. For instance, the oxidation of 1,2,3,4-tetrahydro-1,5-naphthyridines to their corresponding 1,5-naphthyridine counterparts has been accomplished using reagents like selenium at 320 °C or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov

Another key oxidation reaction is N-oxidation, where the nitrogen atoms of the naphthyridine ring are oxidized to form N-oxides. This reaction typically involves the use of peroxy acids. The resulting N-oxides are valuable intermediates for further functionalization of the ring system, as the N-oxide group can activate the ring for both electrophilic and nucleophilic substitution reactions. nih.gov

Table 1: Oxidation Reactions of the 1,5-Naphthyridine Core

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 1,2,3,4-Tetrahydro-1,5-naphthyridines | Selenium (Se), 320 °C | 1,5-Naphthyridines | Aromatization/Dehydrogenation |

| 1,2,3,4-Tetrahydro-1,5-naphthyridines | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 1,5-Naphthyridines | Aromatization/Dehydrogenation |

Reduction:

The reduction of the 1,5-naphthyridine ring can also be achieved, leading to partially or fully saturated derivatives. The specific product obtained depends on the reducing agent and the reaction conditions employed. Catalytic hydrogenation, for example, can lead to the formation of tetrahydro- or decahydronaphthyridines. These reduced derivatives are important as they introduce conformational flexibility and allow for the construction of more complex three-dimensional molecular scaffolds.

Ring System Annulation and Molecular Rearrangement Processes

The this compound molecule is a versatile precursor for the synthesis of more complex, fused heterocyclic systems through ring annulation reactions. The hydrazinyl (-NHNH2) substituent is a key functional group that enables the construction of new rings, particularly five-membered heterocycles like pyrazoles and triazoles, fused to the naphthyridine core.

Ring Annulation:

Ring annulation, or the building of a new ring onto an existing one, is a fundamental strategy in heterocyclic chemistry. In the case of this compound, the terminal amino group and the adjacent nitrogen atom of the hydrazine moiety act as nucleophiles to react with various electrophilic reagents, leading to cyclization.

Formation of Pyrazolo[4,3-c] researchgate.netrsc.orgnaphthyridines: The reaction of this compound with 1,3-dielectrophilic compounds, such as β-ketoesters or malondialdehyde derivatives, is a common method for constructing a fused pyrazole (B372694) ring. The reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazolo[4,3-c] researchgate.netrsc.orgnaphthyridine system.

Formation of researchgate.netnih.govmdpi.comTriazolo[4,3-a] researchgate.netrsc.orgnaphthyridines: A fused 1,2,4-triazole (B32235) ring can be annulated onto the 1,5-naphthyridine core by reacting the hydrazinyl derivative with one-carbon electrophiles. Reagents such as formic acid, triethyl orthoformate, or formamide (B127407) lead to the formation of the researchgate.netnih.govmdpi.comtriazolo[4,3-a] researchgate.netrsc.orgnaphthyridine ring system. This type of reaction is a widely used method for synthesizing fused triazole heterocycles. researchgate.netnih.govmdpi.comorganic-chemistry.org

Table 2: Annulation Reactions of this compound

| Reagent Type | Example Reagent(s) | Resulting Fused Ring System |

|---|---|---|

| 1,3-Dielectrophile | β-Ketoesters, Malondialdehydes | Pyrazolo[4,3-c] researchgate.netrsc.orgnaphthyridine |

Molecular Rearrangement:

The naphthyridine skeleton can also undergo molecular rearrangement under certain reaction conditions. A notable example involves the reaction of 4-chloronaphthyridines with hydrazine hydrate (B1144303) at elevated temperatures (150 °C in a sealed tube). rsc.org This reaction does not simply result in the substitution of the chloro group with a hydrazinyl group but leads to a significant ring transformation. The process involves the opening of the pyridine (B92270) ring and subsequent recyclization to form pyrazol-5-ylpyridines. rsc.org This type of rearrangement highlights the potential for the 1,5-naphthyridine ring system itself to be chemically altered, providing pathways to novel isomeric structures that are not accessible through direct synthesis. These resulting pyrazolylpyridines can then be used as building blocks for further cyclization reactions to create new, complex heterocyclic systems. rsc.org

Advanced Spectroscopic and Structural Elucidation of 4 Hydrazinyl 1,5 Naphthyridine and Its Derivatives

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the absolute configuration and three-dimensional structure of crystalline solids. nih.gov This technique has been instrumental in elucidating the precise molecular geometry of 1,5-naphthyridine (B1222797) derivatives, revealing key bond lengths, bond angles, and torsional angles. nih.govmdpi.com

The crystal structure of a 1,5-naphthyridine derivative complexed with the human ALK5 protein has been described, confirming the binding mode that was initially proposed through docking studies. nih.gov Such structural insights are crucial for understanding structure-activity relationships and for the rational design of new derivatives with enhanced biological activity.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.876(5) |

| β (°) | 109.34(3) |

| Volume (Å3) | 1900.1(13) |

| Z | 4 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR are crucial for verifying the structures of 4-hydrazinyl-1,5-naphthyridine and its derivatives, and they are particularly useful in distinguishing between isomers. researchgate.net

¹H NMR spectra provide detailed information about the chemical environment of protons. For example, in a derivative of 1-(2,7-dimethyl-1,8-naphthyridin-4-yl)hydrazine, the ¹H NMR spectrum showed a singlet at 2.61 ppm corresponding to the two methyl groups and a multiplet between 6.72 and 8.60 ppm for the aromatic and imine protons. researchgate.net Temperature-dependent ¹H NMR studies on related N-acylated piperazines have been used to investigate their conformational behavior, revealing the presence of rotamers due to restricted rotation around the amide bond. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For the same 1,8-naphthyridine (B1210474) derivative, the ¹³C NMR spectrum displayed signals for the methyl carbons at 24.37 ppm and a series of signals in the aromatic region corresponding to the naphthyridine and phenyl rings. researchgate.net In the structural analysis of triazole derivatives, ¹³C NMR was used to confirm S-alkylation over N-alkylation by the absence of a characteristic C=S signal. researchgate.net

Two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are employed for conformational analysis by revealing spatial correlations between protons. rcsi.com For instance, NOESY experiments on N-acylhydrazones have confirmed the spatial interactions between amide and aromatic hydrogens, supporting the conformational preferences determined by theoretical calculations. rcsi.com The interaction of 1,5-naphthyridine with palladium complexes has been investigated using 1D and 2D ¹H NMR, identifying the formation of 2:1 and 1:1 complexes and showing that the free ligand exchanges with the complexed form. nih.gov

| Position | ¹H NMR | ¹³C NMR |

|---|---|---|

| 2-CH₃, 7-CH₃ | 2.61 (s, 6H) | 24.37 |

| Aromatic-H | 6.72-8.60 (m, 13H) | 110.56 - 159.20 |

| NH | 9.26 (s, 1H) | - |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular mass of a compound and for elucidating its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry provides the exact molecular weight, confirming its elemental composition.

The fragmentation patterns observed in the mass spectrum offer valuable structural information. For instance, the mass fragmentation of a fluorinated amino-heterocyclic compound showed a molecular ion peak along with a base peak attributed to a specific fragment, providing evidence for the compound's structure. researchgate.net Similarly, the mass spectrum of a 1,8-naphthyridine derivative displayed a molecular ion peak at m/z 391, consistent with its calculated molecular weight. researchgate.net

Predicted collision cross section (CCS) values for different adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can be calculated to aid in its identification in complex mixtures. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 161.08217 | 129.6 |

| [M+Na]⁺ | 183.06411 | 138.3 |

| [M-H]⁻ | 159.06761 | 131.3 |

| [M+NH₄]⁺ | 178.10871 | 148.0 |

| [M+K]⁺ | 199.03805 | 134.9 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

In the study of a hydrazone-pyridine compound, the IR and Raman spectra were used to identify the characteristic vibrational modes. nih.gov For instance, the C=N stretching vibrations of the hydrazone group and the pyridine (B92270) ring were observed in the range of 1030–1600 cm⁻¹ in the FTIR spectrum and 1030–1590 cm⁻¹ in the FT-Raman spectrum. nih.gov The IR spectrum of a 1,8-naphthyridine derivative showed a characteristic band at 3270 cm⁻¹ for the N-H stretching vibration and a band at 1641 cm⁻¹ for the C=N stretching vibration. researchgate.net

Comparing the IR spectra of starting materials and the final product can confirm the occurrence of a reaction through the appearance or disappearance of specific bands. mu-varna.bg For a synthesized hydrazone derivative, displacements in spectral bands and significant differences compared to the reactants confirmed the structural changes that had occurred. mu-varna.bg

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3270 |

| C=N | Stretching | 1641 |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing and Photophysical Property Investigation

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) and fluorescence spectroscopy, is employed to investigate the electronic structure and photophysical properties of molecules. The UV-Vis spectrum of a compound provides information about the electronic transitions that occur upon absorption of light.

The UV-Vis absorption spectra of a pyridine derivative, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, were recorded in various solvents and showed three absorption maxima around 238, 280, and 350 nm. researchgate.net The effect of solvent polarity on the absorption spectra can provide insights into the nature of the electronic transitions. In studies of newly synthesized hydrazones, different maximum absorption wavelengths were observed for the product compared to the starting materials, confirming the formation of a new chromophoric system. mu-varna.bg

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique is highly sensitive to the molecular environment and can be used to probe intermolecular interactions. While some naphthyridine derivatives are known to be fluorescent, the aforementioned 2-hydrazino-pyridine derivative was found to be non-fluorescent. researchgate.net

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

|---|---|---|---|

| Water | 238 | 280 | 350 |

| Ethanol (B145695) | 240 | 282 | 352 |

| Acetonitrile | 236 | 278 | 348 |

Other Advanced Spectroscopic Techniques (e.g., Ionization Potentials)

In addition to the primary spectroscopic techniques, other advanced methods can provide further insights into the electronic properties of this compound. Theoretical calculations, often performed in conjunction with experimental studies, can predict properties such as ionization potential. The ionization potential, which is the energy required to remove an electron from a molecule, is a fundamental property that influences its reactivity and electronic behavior. For this compound, the predicted monoisotopic mass is 160.07489 Da. uni.lu

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, Frontier Molecular Orbitals, Molecular Electrostatic Potentials) for Electronic Structure, Reactivity, and Stability Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure and properties of chemical systems. nih.gov

Density Functional Theory (DFT) DFT calculations are used to optimize the molecular geometry of 4-Hydrazinyl-1,5-naphthyridine, predicting bond lengths, bond angles, and dihedral angles. These calculations can also determine the molecular structure of the compound. nih.gov For related heterocyclic systems, DFT has been successfully used to compare calculated structures with those determined by X-ray diffraction. nih.gov

Frontier Molecular Orbitals (FMO) Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for assessing molecular reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. researchgate.net While specific FMO calculations for this compound are not detailed in the available literature, analysis of similar heterocyclic structures shows that such calculations are crucial for understanding their electronic properties. researchgate.net

Illustrative Data from FMO Analysis This table represents the type of data generated from a typical FMO analysis. The values are illustrative and not specific to this compound.

| Parameter | Description | Typical Implication |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Higher energy indicates stronger electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lower energy indicates stronger electron-accepting ability. |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Smaller gap often correlates with higher reactivity. researchgate.net |

Molecular Electrostatic Potential (MESP) The Molecular Electrostatic Potential is a valuable descriptor for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. nih.gov MESP maps illustrate the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For this compound, the nitrogen atoms of the naphthyridine rings and the terminal amino group of the hydrazinyl moiety are expected to be electron-rich regions, making them susceptible to electrophilic attack. Conversely, regions with positive potential would be prone to nucleophilic attack.

Molecular Docking Simulations to Predict Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein target.

While specific docking studies for this compound are not prominently documented, the 1,5-naphthyridine (B1222797) scaffold has been successfully investigated as a core structure for potent enzyme inhibitors. For instance, derivatives of 1,5-naphthyridine have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, ALK5. nih.gov In these studies, molecular docking was used to propose a binding mode for the inhibitors within the ALK5 active site, which was subsequently confirmed by X-ray crystallography. nih.gov The docking simulations revealed key hydrogen bonding and hydrophobic interactions responsible for the high binding affinity. The hydrazinyl group in this compound, with its hydrogen bond donor and acceptor capabilities, would be expected to play a significant role in the binding to a biological target.

Example of Docking Study Findings for 1,5-Naphthyridine Derivatives This table summarizes findings from a study on 1,5-naphthyridine derivatives, demonstrating the type of information obtained from molecular docking and biological assays.

| Compound Series | Target Protein | Key Findings | Reference |

|---|---|---|---|

| 1,5-Naphthyridine aminothiazole derivatives | ALK5 (TGF-β type I receptor) | Identified potent inhibitors with IC50 values in the low nanomolar range (e.g., 6 nM). nih.gov | nih.gov |

| 1,5-Naphthyridine pyrazole (B372694) derivatives | ALK5 (TGF-β type I receptor) | Discovered highly potent inhibitors (IC50 = 4 nM) with excellent cellular activity. nih.gov | nih.gov |

Quantitative Structure-Activity Relationship (QSPR) Studies for Mechanistic Insights into Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a series of compounds and their physicochemical properties or chemical reactivity. These models use molecular descriptors—numerical values that encode information about the chemical structure—to predict the properties of new or untested compounds.

No specific QSPR studies focused on this compound were identified in the reviewed literature. However, a hypothetical QSPR study on a series of substituted 1,5-naphthyridines could be designed to gain mechanistic insights. Such a study would involve:

Synthesizing a library of this compound derivatives with varied substituents.

Calculating a range of molecular descriptors for each derivative. These could include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume), and lipophilic descriptors (e.g., logP).

Measuring a specific chemical property , such as reaction rate or equilibrium constant for a particular reaction.

Developing a statistical model (e.g., multiple linear regression) to correlate the descriptors with the measured property, thereby providing insight into which structural features govern the chemical behavior.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The primary source of conformational flexibility in this compound is the rotation around the C-N single bond connecting the hydrazinyl group to the naphthyridine core.

Theoretical methods, particularly DFT, are highly effective for performing conformational analysis. nih.gov By systematically rotating the key dihedral angle and calculating the energy at each step, an energy landscape map can be generated. This map reveals the low-energy, stable conformers and the energy barriers to rotation between them. Studies on analogous molecules, such as phenylhydrazinyl-pyridines, have utilized both DFT calculations and X-ray diffraction to determine the conformation of the hydrazinyl bridge and the dihedral angle between the aromatic rings. nih.gov Such analyses for this compound would identify the most probable shape of the molecule in different environments, which is crucial for understanding its reactivity and potential interactions with biological targets.

Academic Applications and Emerging Research Directions

Application as Ligands in Coordination Chemistry

The nitrogen atoms of the 1,5-naphthyridine (B1222797) ring system and the hydrazinyl moiety in 4-hydrazinyl-1,5-naphthyridine provide multiple coordination sites, making it an excellent ligand for the formation of stable metal complexes. This characteristic has been leveraged in the synthesis of novel coordination compounds with diverse properties and potential applications.

The synthesis of metal complexes involving hydrazone ligands, which can be derived from this compound, has been a subject of extensive research. These ligands are known for their versatile coordination behavior and the ability to form stable chelates with a wide range of transition metals. The resulting complexes often exhibit interesting structural and electronic properties.

The characterization of these metal complexes is typically carried out using a combination of spectroscopic and analytical techniques. For instance, in the study of naphthyl aceto hydrazone-based metal complexes, techniques such as elemental analysis, UV-vis, FT-IR, 1H- and 13C-NMR, and Mass Spectrometry (MALDI) are employed to elucidate the structure and bonding within the complexes nih.gov. The coordination of the metal ion to the ligand can be confirmed by shifts in the NMR signals, such as the downfield shift of the NH proton and changes in the chemical shifts of the carbon nuclei adjacent to the coordination sites nih.gov. Infrared spectroscopy can also provide evidence of coordination through changes in the vibrational frequencies of functional groups like the C=N and N-H bonds.

While specific studies on the synthesis and characterization of metal complexes derived directly from this compound are not extensively documented in the reviewed literature, the general principles of hydrazone and 1,5-naphthyridine coordination chemistry suggest that this compound can form stable complexes with various metal ions. The 1,5-naphthyridine moiety can act as a mono- or bidentate ligand, although the two nitrogen atoms are geometrically constrained from binding to the same metal atom simultaneously nih.gov.

Table 1: General Characterization Techniques for Metal Complexes

| Technique | Information Provided |

| Elemental Analysis | Determines the empirical formula of the complex. |

| UV-Visible Spectroscopy | Provides information about electronic transitions and coordination geometry. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups and changes upon coordination. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the structure and bonding environment in solution. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. |

The field of asymmetric catalysis often utilizes chiral metal complexes to achieve high enantioselectivity in chemical reactions. While direct applications of this compound in this area are not yet widely reported, the broader class of 1,5-naphthyridine derivatives has shown significant promise.

A notable example is the asymmetric hydrogenation of 2,6-disubstituted and 2,3,6-trisubstituted 1,5-naphthyridines, which has been successfully achieved using chiral cationic ruthenium diamine complexes nih.gov. This process yields 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantiomeric excess (up to 99% ee) and full conversions nih.gov. The resulting chiral 1,5-diaza-cis-decalins have been employed as rigid chelating diamine ligands in other asymmetric syntheses nih.gov.

The potential for this compound in asymmetric catalysis lies in its ability to be derivatized into chiral ligands. The hydrazinyl group can be readily reacted with chiral aldehydes or ketones to form chiral hydrazones, which can then be used to create chiral metal complexes. These complexes could potentially be active catalysts for a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and oxidations. Further research in this direction could unlock new applications for this versatile compound.

The development of novel materials for organic light-emitting diodes (OLEDs) and other optical applications is a rapidly growing field of research. While specific studies on the electroluminescent properties of this compound are limited, related heterocyclic compounds have demonstrated significant potential.

For instance, functionalized 1,3,5-triazine (B166579) derivatives have been investigated as components for photo- and electroluminescent materials due to their exceptional photothermal stability and adjustable photophysical characteristics researchgate.net. Similarly, a series of 2,7-naphthyridine (B1199556) push-pull chromophores have been studied for their non-linear optical (NLO) properties, which are relevant for optical switching applications rsc.org. These studies, conducted using density functional theory (DFT), have shown that strategic substitution on the naphthyridine core can effectively tune the energy gap and enhance the non-linear optical parameters rsc.org.

The 1,5-naphthyridine scaffold, present in this compound, has been incorporated into Boron-dipyrromethene (BODIPY) derivatives, which are well-known for their fluorescent properties nih.gov. The synthesis of such derivatives from 1,5-naphthyridine precursors highlights the potential for creating novel fluorophores with tailored optical properties nih.gov. The hydrazinyl group in this compound offers a convenient handle for further functionalization to create extended π-conjugated systems, which are often a key feature of efficient electroluminescent and NLO materials.

Development of Chemical Sensors and Fluorescent Probes

The ability of this compound to act as a ligand for metal ions also makes it a promising candidate for the development of chemical sensors and fluorescent probes. The interaction of the ligand with a specific analyte can lead to a measurable change in its photophysical properties, such as color or fluorescence intensity.

Research into naphthyridine-based sensors has demonstrated their efficacy in detecting various metal ions. For example, highly selective and sensitive 2,7-naphthyridine-based colorimetric and fluorescent "Turn Off" chemosensors have been developed for the detection of Ni2+ in aqueous media nih.gov. These sensors exhibit a distinct color change from yellow to red upon the addition of Ni2+ and show a detection limit lower than the permissible value of Ni2+ in drinking water as defined by the EPA nih.gov.

While these reported sensors are based on a 2,7-naphthyridine core and utilize vicinal amino groups as the binding sites, the principles can be extended to this compound. The hydrazinyl group, along with the naphthyridine nitrogens, can provide a suitable coordination environment for Ni2+. The binding of Ni2+ could lead to a "turn-on" or "turn-off" fluorescent response, enabling its detection.

The detection of boron using fluorescent probes is an area of growing interest. While there are no specific reports on the use of this compound for this purpose, the general strategies for designing boron probes often involve the formation of a boronate ester. The hydrazinyl group could potentially be functionalized with a diol moiety to create a boron-responsive sensor.

The sensing mechanism of many fluorescent probes is based on phenomena such as Chelation-Enhanced Fluorescence Quenching (CHEFQ) and Ligand-Metal Charge Transfer (LMCT). In the case of the aforementioned 2,7-naphthyridine-based Ni2+ sensors, the detection mechanism involves CHEFQ, where the coordination of the metal ion leads to a decrease in the fluorescence intensity nih.gov.

The CHEFQ effect is often attributed to the paramagnetic nature of the metal ion, which can induce non-radiative decay pathways for the excited state of the fluorophore. In the context of this compound, the formation of a complex with a paramagnetic ion like Ni2+ could similarly lead to fluorescence quenching.

Ligand-to-metal charge transfer (LMCT) is another important process that can influence the photophysical properties of metal complexes. LMCT involves the transfer of an electron from a ligand-based orbital to a metal-based orbital upon photoexcitation rsc.orgdntb.gov.ua. This process can lead to the appearance of new absorption bands and can also provide a pathway for the deactivation of the excited state, resulting in fluorescence quenching. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to understand the nature of these charge transfer processes and their effect on the electronic and optical properties of the complexes nih.gov. The design of transition metal complexes with low-energy LMCT excited states is an active area of research with potential applications in photochemical reactions rsc.org.

Chemical Scaffold Design in Drug Discovery and Chemical Biology

The 1,5-naphthyridine core is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. This makes this compound an excellent starting point for creating new drugs. The hydrazinyl group (-NHNH2) is a key reactive handle, allowing for the attachment of various other chemical groups to build a diverse range of complex molecules.

Design of Novel Heterocyclic Scaffolds for Interaction with Biomolecular Targets

The 1,5-naphthyridine framework is a key component in the design of new heterocyclic scaffolds aimed at interacting with specific biomolecular targets. nih.gov Researchers modify this core structure to create molecules that can fit precisely into the active sites of enzymes or receptors, much like a key fits into a lock.

For instance, the 1,5-naphthyridine scaffold has been instrumental in developing potent and selective inhibitors for various protein kinases, which are crucial targets in cancer therapy. researchgate.net By attaching different chemical groups to the main ring system, scientists can fine-tune the molecule's shape, size, and electronic properties to optimize its interaction with the target protein. One notable success is the design of inhibitors for the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as ALK5. nih.govresearchgate.net In these designs, the 1,5-naphthyridine core effectively mimics the adenine (B156593) region of ATP, the natural substrate for the kinase, allowing it to occupy the enzyme's hinge region and block its activity. mdpi.com The strategic addition of other groups, such as pyridine (B92270) or pyrazole (B372694) moieties, further enhances binding affinity and selectivity. nih.gov

Synthesis of Compound Libraries for In Vitro Biological Screening and Lead Optimization

To efficiently search for new drug candidates, chemists often create large collections of related compounds called "compound libraries." The this compound scaffold is an ideal starting material for this process. nih.gov Its reactive hydrazinyl group allows for the straightforward synthesis of a wide variety of derivatives through reactions with aldehydes, ketones, isocyanates, and other electrophilic reagents. nih.gov

This approach, known as combinatorial chemistry, enables the rapid generation of hundreds or thousands of unique molecules. These libraries are then subjected to high-throughput screening, where they are tested against a specific biological target to identify "hits"—compounds that show promising activity. nih.gov For example, libraries of 1,5-naphthyridine derivatives have been synthesized and screened for their ability to inhibit cancer cell growth or to block the activity of enzymes like topoisomerase I. nih.gov Once a hit is identified, medicinal chemists embark on a process of lead optimization, where they systematically modify the structure of the hit compound to improve its potency, selectivity, and drug-like properties.

Investigations of Biological Activity and Mechanistic Pathways (In Vitro and Cellular Models)

Derivatives of this compound have demonstrated a broad spectrum of biological activities in laboratory settings. These studies are crucial for understanding how these compounds work at a molecular level and for identifying their therapeutic potential.

Enzyme Inhibition Studies

The 1,5-naphthyridine scaffold has proven to be a highly effective framework for designing inhibitors of various enzymes implicated in human diseases.

Topoisomerase I (Top1): This enzyme is essential for DNA replication and is a major target for cancer chemotherapy. Several phenyl- and indeno-1,5-naphthyridine derivatives have been synthesized and shown to inhibit Top1. nih.gov These compounds act as "topoisomerase poisons" by stabilizing the covalent complex between the enzyme and DNA, which leads to permanent DNA strand breaks and ultimately triggers programmed cell death (apoptosis) in cancer cells. nih.govehu.eusehu.es

Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes involved in tissue remodeling. Their overactivity is linked to diseases like cancer metastasis and arthritis. medchemexpress.comdovepress.com Certain naturally occurring naphthyridine derivatives, such as the marine alkaloid aaptamine, have been found to downregulate the expression of MMP-7 and MMP-9, suggesting a potential role for this scaffold in developing anti-metastatic agents. nih.gov

Methionine Aminopeptidase-2 (MetAP-2): MetAP-2 is an enzyme involved in the formation of new blood vessels (angiogenesis) and is a target for cancer and obesity treatments. medchemexpress.comoncotarget.com While research on 1,5-naphthyridine derivatives as direct MetAP-2 inhibitors is not extensively documented, the broader field of MetAP-2 inhibitor development is active, with various chemical scaffolds being explored. medchemexpress.com

N-Myristoyltransferase (NMT): NMT is an enzyme that attaches a fatty acid (myristate) to proteins, a process crucial for the survival of certain parasites and fungi, as well as for some signaling pathways in cancer. mdpi.comrsc.org The development of NMT inhibitors is an active area of research, with various heterocyclic compounds being investigated. mdpi.commdpi.com

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that mediates inflammation and pain. mdpi.com Selective COX-2 inhibitors are a major class of anti-inflammatory drugs. While many heterocyclic scaffolds have been used to design COX-2 inhibitors, the specific application of the 1,5-naphthyridine core for this target is not as widely reported as for other enzymes like kinases. mdpi.comnih.govmedchemexpress.com

TGF-beta Type I Receptor (ALK5): As mentioned earlier, the 1,5-naphthyridine scaffold has been successfully used to create highly potent and selective inhibitors of ALK5. nih.govresearchgate.net Optimization of initial screening hits led to compounds with inhibitory concentrations (IC50) in the low nanomolar range (e.g., 4 nM and 6 nM). nih.govresearchgate.net X-ray crystallography has confirmed that these inhibitors bind in the ATP-binding site of the enzyme, with the 1,5-naphthyridine core occupying the hinge region and other parts of the molecule forming specific interactions in an adjacent "selectivity pocket." researchgate.netmdpi.com

| Enzyme Target | Reported Activity of 1,5-Naphthyridine Derivatives | Example IC50 Values | References |

|---|---|---|---|

| Topoisomerase I (Top1) | Inhibition of enzyme activity, stabilization of DNA-enzyme complex. | Activity reported at 100 µM for some derivatives. | nih.govnih.govmdpi.com |

| TGF-beta Type I Receptor (ALK5) | Potent and selective inhibition of autophosphorylation. | 4 nM, 6 nM | nih.govresearchgate.net |

| Matrix Metalloproteinases (MMPs) | Downregulation of MMP-7 and MMP-9 expression. | Not Applicable (activity measured by expression levels). | nih.gov |

Antimicrobial Mechanisms of Action in Bacterial and Fungal Cellular Models

Naphthyridine derivatives have a long history as antimicrobial agents, with nalidixic acid being a foundational member of the quinolone class of antibiotics. nih.gov The primary mechanism of action for many antibacterial naphthyridines is the inhibition of bacterial DNA gyrase (also known as topoisomerase II). nih.govsemanticscholar.org This enzyme is essential for bacterial DNA replication, and its inhibition leads to a bactericidal (bacteria-killing) effect. semanticscholar.orgnih.gov

Research has shown that various 1,5- and 1,8-naphthyridine (B1210474) derivatives exhibit activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govnih.gov Some newer derivatives have also been evaluated for their ability to combat multi-drug-resistant strains by potentiating the effects of existing antibiotics or inhibiting bacterial efflux pumps, which are proteins that bacteria use to pump out antibiotics. semanticscholar.org Additionally, certain hydrazono- and azo-derivatives of naphthyridines have shown activity against fungal species like Aspergillus niger and Candida albicans. nih.gov

Anti-proliferative Effects and Apoptosis Induction Mechanisms in Cancer Cell Lines

A significant body of research has focused on the anti-cancer properties of naphthyridine derivatives. These compounds have been shown to inhibit the growth (anti-proliferative effects) of a wide range of human cancer cell lines.

The mechanisms behind these anti-proliferative effects are often multifaceted and can include:

Induction of Apoptosis: Many naphthyridine derivatives trigger programmed cell death, or apoptosis. This can be achieved through various pathways, including increasing the expression of pro-apoptotic proteins, activating caspases (the executioner enzymes of apoptosis), and disrupting mitochondrial function, which leads to the release of cell death-inducing factors. benthamdirect.comacs.org

Cell Cycle Arrest: These compounds can halt the cell division cycle at specific phases, such as G1 or G2/M, preventing cancer cells from replicating. nih.govbenthamdirect.com For example, one 1,8-naphthyridine derivative was found to block cells in the G2/M phase by disrupting the formation of the mitotic spindle. benthamdirect.com

Upregulation of Death Receptors: Some derivatives can increase the number of "death receptors" on the cancer cell surface. When activated, these receptors initiate a signaling cascade that leads directly to apoptosis. nih.gov One novel compound was found to induce apoptosis at high concentrations by upregulating death receptors, while interestingly causing a different form of programmed cell death called necroptosis at lower concentrations. nih.gov

| Cancer Cell Line | Compound Type | Observed Effect | Example IC50 Value | References |

|---|---|---|---|---|

| Human Melanoma (A375) | Novel naphthyridine derivative (3u) | Induces necroptosis and apoptosis | 1.16 µM | nih.gov |

| Human Colon Cancer (COLO 205) | Phenyl- and indeno-1,5-naphthyridines | Antiproliferative activity | Data not specified | nih.gov |

| Human Colon Cancer (HCT116, HT29) | Canthin-6-one derivative (8h) | Induces apoptosis, DNA damage, ferroptosis | Data not specified | acs.org |

| Various Carcinoma Cells | 4-phenyl-1,8-naphthyridine derivative | Antiproliferative, cell cycle arrest, apoptosis | Micromolar concentrations | benthamdirect.com |

Antitrypanosomal Activity in Protozoan Models

Research into the antitrypanosomal potential of 1,5-naphthyridine derivatives is an emerging area of interest, driven by the urgent need for new therapies against trypanosomal infections like African sleeping sickness and Chagas disease. While direct studies on the antitrypanosomal activity of this compound are not extensively documented, the broader class of naphthyridine and hydrazone-containing compounds has shown promise in various protozoan models.

The 1,5-naphthyridine scaffold is a recognized pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. mdpi.comnih.gov This has prompted investigations into its efficacy against protozoan parasites. For instance, various derivatives of the isomeric 1,8-naphthyridine have been synthesized and tested, with some showing significant antiprotozoal activity. mdpi.com The introduction of a hydrazinyl group into a heterocyclic scaffold can further modulate its biological properties. Hydrazone derivatives, which can be formed from hydrazinyl compounds, have been identified as a class of compounds with notable antileishmanial and antitrypanosomal activities. researchgate.netresearchgate.net

Studies on related heterocyclic compounds offer insights into the potential mechanisms of action. For example, tryptanthrins and their aza-analogs have demonstrated potent in vitro activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness. nih.gov The activity of these compounds was found to be enhanced by the presence of electron-withdrawing groups. nih.gov Similarly, 1,2,3-triazole-based hybrids have shown promising results against Trypanosoma cruzi, with some derivatives exhibiting significantly greater potency than the current reference drug, benznidazole. mdpi.com These findings suggest that nitrogen-rich heterocyclic systems are a valuable starting point for the design of novel antitrypanosomal agents.

The potential for this compound as an antitrypanosomal agent would likely stem from the combined properties of the naphthyridine core and the reactive hydrazinyl moiety. The planarity of the naphthyridine ring could allow for intercalation with parasitic DNA, a mechanism observed for other heterocyclic drugs. The hydrazinyl group could participate in hydrogen bonding with biological targets or serve as a precursor for the formation of more complex hydrazone derivatives with enhanced activity. Further research, including in vitro screening against trypanosome cell lines, is necessary to directly evaluate the efficacy of this compound and its derivatives.

Table 1: Antitrypanosomal Activity of Related Heterocyclic Compounds

| Compound Class | Target Organism | Key Findings |

|---|---|---|

| Tryptanthrins & Aza-analogs | Trypanosoma brucei | Potent in vitro activity, enhanced by electron-withdrawing groups. nih.gov |

| 1,2,3-Triazole Hybrids | Trypanosoma cruzi | Some derivatives are significantly more potent than benznidazole. mdpi.com |

| Hydrazone Derivatives | Leishmania and Trypanosoma species | Recognized as a promising class of antiprotozoal compounds. researchgate.netresearchgate.net |

| 1,8-Naphthyridine Derivatives | Various protozoa | Certain derivatives exhibit significant antiprotozoal effects. mdpi.com |

Applications in Materials Science

The 1,5-naphthyridine core is a valuable building block in materials science, particularly in the design of functional organic materials. Its electron-deficient nature, arising from the two nitrogen atoms in the aromatic system, imparts useful electronic and photophysical properties. While specific applications of this compound in this field are still under exploration, the broader family of 1,5-naphthyridine derivatives has been successfully integrated into various advanced materials.

Integration into Functional Organic Materials

The 1,5-naphthyridine moiety has been utilized in the development of novel organic semiconductor materials. nih.govrsc.org Its inherent electron-accepting properties make it a suitable component for n-type (electron-transporting) organic materials, which are essential for the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).

For example, a series of 4,8-substituted 1,5-naphthyridines have been synthesized and shown to be promising multifunctional organic semiconductors. nih.gov These materials exhibit blue fluorescence, high thermal stability, and suitable electron affinity and ionization potentials for use as both electron-transport and hole-injecting/hole-transport materials. nih.gov Similarly, molecules based on a 1,5-naphthyridine-2,6-dione unit have been developed as n-type semiconductors, demonstrating good electron mobility in OTFTs. rsc.org

The introduction of a hydrazinyl group at the 4-position of the 1,5-naphthyridine ring could further tune the electronic properties of the resulting material. The hydrazinyl group can act as an electron-donating group, which could modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of the electronic bandgap is a critical aspect of designing organic semiconductors for specific applications. Furthermore, the hydrazinyl group provides a reactive site for further functionalization, allowing for the attachment of other chromophores or functional units to create more complex and tailored organic materials.

Crystal Engineering and Supramolecular Assemblies

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties, relying on the control of intermolecular interactions. The 1,5-naphthyridine scaffold, with its nitrogen atoms, and the hydrazinyl group, with its N-H and lone pair electrons, are both capable of participating in a variety of non-covalent interactions, most notably hydrogen bonding.

The nitrogen atoms of the 1,5-naphthyridine ring can act as hydrogen bond acceptors, while the N-H protons of the hydrazinyl group can act as hydrogen bond donors. This donor-acceptor complementarity makes this compound a promising candidate for the construction of predictable supramolecular architectures. The formation of robust hydrogen-bonded networks can direct the packing of molecules in the solid state, influencing properties such as thermal stability, solubility, and even electronic conductivity.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for synthesizing the 1,5-naphthyridine (B1222797) core exist, future research must prioritize the development of more sustainable and efficient pathways. Traditional syntheses like the Skraup or Gould-Jacobs reactions often require harsh conditions and produce significant waste. nih.govnih.gov The focus should shift towards green chemistry principles.

Future research could explore:

One-Pot, Multi-Component Reactions: Designing one-pot syntheses where multiple chemical transformations occur sequentially in a single reactor can significantly improve efficiency and reduce waste. Three-component reactions in aqueous media have already shown promise for other naphthyridine derivatives. nih.gov

Catalysis: The use of cheaper, more environmentally benign, and reusable catalysts is crucial. For instance, iodine has been successfully used as a recyclable catalyst in some Skraup reactions. nih.gov Further investigation into nanocatalysts, biocatalysts, and earth-abundant metal catalysts could yield more sustainable synthetic routes.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based methodologies for the synthesis of 4-Hydrazinyl-1,5-naphthyridine and its derivatives would be a significant advancement.

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and often lead to cleaner reactions under milder conditions compared to conventional heating.

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Advantages | Future Research Focus |

| Multi-Component Reactions | High atom economy, reduced waste, operational simplicity. | Design of novel three- or four-component reactions for direct synthesis of functionalized 4-hydrazinyl-1,5-naphthyridines. |

| Green Catalysis | Use of non-toxic, reusable, and inexpensive catalysts (e.g., iodine, metal-organic frameworks, enzymes). | Screening and development of novel catalysts for key cyclization and substitution steps. nih.gov |

| Alternative Energy Sources | Faster reactions, higher yields, milder conditions (e.g., microwave, ultrasound). | Optimization of reaction parameters for microwave- and ultrasound-assisted synthesis. |

| Flow Chemistry | Enhanced safety, better process control, easy scalability. | Development of continuous flow processes for the multi-step synthesis of the target compound. |

Exploration of Advanced Functionalization for Tailored Applications